molecular formula C18H16F2N2O2S2 B2517444 3-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide CAS No. 894006-36-1

3-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide

Cat. No. B2517444
CAS RN: 894006-36-1
M. Wt: 394.45
InChI Key: RYCYLOMJSCYQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide, also known as compound 1, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. This compound is a potent inhibitor of a class of enzymes called protein arginine methyltransferases (PRMTs), which play a crucial role in various cellular processes, including gene expression, RNA processing, and signal transduction.

Scientific Research Applications

Pharmacological Properties and Mechanism of Action

Mechanism of Action: The exact mechanism of action for this compound is not well-documented. However, it is known to interact with the peroxisome proliferator-activated receptor gamma (PPARγ) , which plays a role in regulating gene expression related to lipid metabolism and insulin sensitivity in humans .

Potential Therapeutic Applications

Anticancer Properties: Given its structural features, this compound may have potential as an anticancer agent . Researchers could explore its effects on cancer cell lines, tumor growth inhibition, and its impact on PPARγ-mediated pathways. Further studies are needed to validate its efficacy and safety .

Anti-inflammatory Effects: PPARγ agonists are known for their anti-inflammatory properties. Investigating whether this compound can modulate inflammatory responses could be valuable for conditions such as rheumatoid arthritis or other inflammatory diseases .

Metabolic Disorders: Considering the involvement of PPARγ in lipid and glucose metabolism, researchers might explore this compound’s potential in treating type 2 diabetes or metabolic syndrome . Animal models and in vitro studies could provide insights into its effects on insulin sensitivity and lipid homeostasis .

Imaging Agents: Fluorinated compounds are often used in positron emission tomography (PET) imaging. Researchers could investigate whether this compound, when labeled with a suitable radioisotope (e.g., fluorine-18), could serve as a PET imaging agent for specific biological targets .

Challenges and Future Directions

Bioavailability and Toxicity: Understanding the pharmacokinetics, bioavailability, and potential toxicity of this compound is crucial. Preclinical studies should assess its absorption, distribution, metabolism, and excretion profiles .

Structure-Activity Relationship: Researchers could explore the structure-activity relationship (SAR) by synthesizing analogs with modifications to the thiazole or phenyl rings. SAR studies would help identify key functional groups responsible for its biological effects .

properties

IUPAC Name

3-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2S2/c1-12-17(25-18(22-12)13-5-7-14(19)8-6-13)9-10-21-26(23,24)16-4-2-3-15(20)11-16/h2-8,11,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCYLOMJSCYQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.